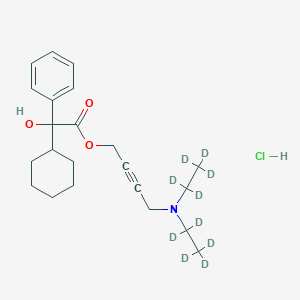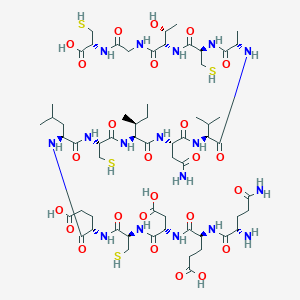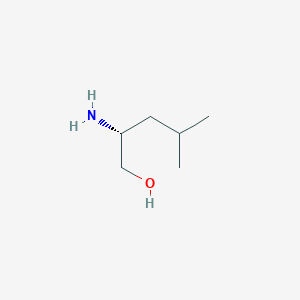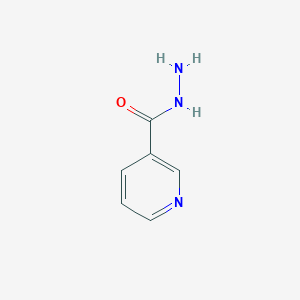
Norethynodrel
Vue d'ensemble
Description
Norethynodrel is a progesterone derivative used in birth control pills and in the treatment of endometriosis and hypermenorrhea . It is a steroidal progestin of the 19-nortestosterone group and an isomer of norethisterone .
Synthesis Analysis
Norethynodrel is a synthetic progestin . It reduces fetal implantation and induces fetal resorption in mated female rats . The chemical structure of Norethynodrel includes synonyms such as 17α-Ethynyl-17β-hydroxy-19-nor-5(10)-androsten-3-one, 17α-Ethynyl-17β-hydroxy-5(10)-estren-3-one, and 17β-hydroxy-19-nor-17α-pregn-5(10)-en-20-yn-3-one .
Molecular Structure Analysis
The molecular formula of Norethynodrel is C20H26O2 . The molecular weight is 298.42 . The structure of Norethynodrel is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Norethynodrel may increase the thrombogenic activities of Thalidomide. It may also decrease the excretion rate of Theophylline which could result in a higher serum level .
Physical And Chemical Properties Analysis
The chemical formula of Norethynodrel is C20H26O2 . The average weight is 298.426 and the monoisotopic weight is 298.193280077 .
Applications De Recherche Scientifique
Thyroid Function Research
Norethynodrel has been studied for its effects on thyroid function. Research indicates that when combined with mestranol, it does not significantly alter thyroidal radioiodine clearance or thyroxine utilization rate, suggesting that equilibrium thyroid function during administration of this drug combination is not characterized by increased TSH secretion .
Rheumatoid Arthritis Treatment Studies
In the context of rheumatoid arthritis, Norethynodrel was part of a study to explore the effects of a pseudopregnant state on the course of the disease. The study involved a blindfold test with patients receiving either the medication or a placebo. The medication consisted of Norethynodrel with mestranol .
Drug Interaction Analysis
Norethynodrel’s interactions with other drugs have been a subject of scientific investigation. For instance, its therapeutic efficacy can be decreased when used in combination with Chlorpropamide, and substances like Cholestyramine can decrease the absorption of Norethynodrel, potentially reducing its efficacy .
Mécanisme D'action
Target of Action
Norethynodrel is a synthetic progestational hormone . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .
Mode of Action
As a progestin, norethynodrel acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a relatively weak progestogen . It also has weak estrogenic activity, but no or only very weak androgenic activity .
Pharmacokinetics
Norethynodrel is rapidly absorbed upon oral administration and is rapidly metabolized, disappearing from the circulation within 30 minutes . It is metabolized in the liver and intestines through processes such as hydroxylation, isomerization, and conjugation . The metabolites include 3α-Hydroxynoretynodrel, 3β-Hydroxynoretynodrel, Norethisterone, Ethinylestradiol, and conjugates . In terms of plasma protein binding, norethynodrel is bound to albumin, and shows no affinity itself for sex hormone-binding globulin or corticosteroid-binding globulin .
Result of Action
The action of norethynodrel results in effects similar to those of natural progesterone. It has been used in the treatment of functional uterine bleeding and endometriosis . As a contraceptive, it has usually been administered in combination with mestranol .
Action Environment
The action, efficacy, and stability of norethynodrel can be influenced by various environmental factors. For example, certain drugs can interact with norethynodrel and affect its serum concentration . .
Safety and Hazards
Orientations Futures
Norethynodrel was previously used in birth control pills and in the treatment of gynecological disorders but is now no longer marketed . It was available both alone and in combination with an estrogen . Due to its nature as a relatively weak progestogen, Norethynodrel is no longer used in medicine .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXHFFSOAJUMG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021069 | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page. | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Norethynodrel | |
Color/Form |
Crystals from aqueous methanol, White, crystalline | |
CAS RN |
68-23-5 | |
| Record name | Norethynodrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethynodrel [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethynodrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noretynodrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHYNODREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does norethynodrel exert its contraceptive effect?
A1: Norethynodrel primarily inhibits conception by suppressing ovulation. [] This occurs through the suppression of pituitary gonadotropin secretion or release, leading to the inhibition of follicular development and preventing the release of an egg. [] Additionally, norethynodrel exhibits some inherent estrogenicity, which may contribute to its contraceptive effect by interfering with nidation (implantation). [, ]
Q2: How does norethynodrel affect the uterus?
A2: Norethynodrel, along with its metabolites, can induce both estrogenic and progesteronic changes in the endometrium. [] These changes may inhibit implantation. [] Additionally, norethynodrel has been shown to increase uterine weight and enhance lipid, RNA, and protein synthesis in the uterus. []
Q3: Does norethynodrel influence progestin levels in the ovaries?
A3: Yes, norethynodrel administration affects progestin levels within the ovaries. Specifically, it leads to a decrease in the levels of 20α-hydroxypregn-4-en-3-one (20α-OH-P) in both the ovaries and ovarian venous blood. []
Q4: What changes does norethynodrel induce in the pituitary gland?
A4: Norethynodrel administration has been shown to cause enlargement of prolactin cells in the pituitary gland, particularly in ovariectomized rats. [] This effect is likely due to its estrogenic properties. [] Conversely, it reduces the size of enlarged gonadotropin cells, presumed to be luteinizing hormone (LH) cells, typically found in ovariectomized rats. []
Q5: What is the molecular formula and weight of norethynodrel?
A5: Norethynodrel has the molecular formula C20H26O2 and a molecular weight of 302.45 g/mol.
Q6: How does the addition of mestranol influence the effects of norethynodrel?
A6: Combining norethynodrel with mestranol, an estrogen, can enhance its ovulation-inhibiting effects. [] Research suggests that as the dose of the combined formulation (Enovid) increases, mestranol plays a more dominant role in preventing ovulation by disrupting follicular development early in the cycle. []
Q7: Does norethynodrel possess estrogenic activity on its own?
A7: Yes, even without mestranol, norethynodrel displays inherent estrogenic activity. [, , ] This inherent estrogenicity can impact its progestational effects and contribute to certain side effects. []
Q8: How is norethynodrel metabolized in the body?
A8: Norethynodrel undergoes rapid and extensive metabolism in the body. [] The primary route of metabolism involves reduction of the 3-ketone group, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites. [] These metabolites are further conjugated, primarily as glucuronides, before excretion. []
Q9: Does norethynodrel bind to proteins in the blood?
A9: Yes, approximately 87% of norethynodrel binds to plasma proteins, primarily albumin and alpha-globulin. [] This extensive protein binding contributes to its long half-life in the body. []
Q10: Has norethynodrel demonstrated efficacy in treating conditions other than contraception?
A10: Yes, beyond its contraceptive effects, research suggests potential therapeutic applications of norethynodrel in other areas. For instance, it has shown effectiveness in treating acne in women, primarily due to its suppressive effect on sebum production. [] Additionally, some studies have explored its use in managing congestive dysmenorrhea. []
Q11: What are the long-term effects of norethynodrel use?
A11: Long-term administration of norethynodrel, particularly in combination with mestranol, has been linked to an increased risk of liver cell adenomas in women. [, ] Animal studies have further supported this finding, suggesting that these steroids may act as tumor promoters in the liver. [, ]
Q12: Are there other progestins with similar effects to norethynodrel?
A12: Yes, several other synthetic progestins share similarities with norethynodrel in terms of their progestational and contraceptive effects. Norethindrone, for instance, is another 19-nortestosterone derivative that has been widely used in oral contraceptives. [, ] Lynestrenol is another progestin with comparable ovulation-suppressing effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)